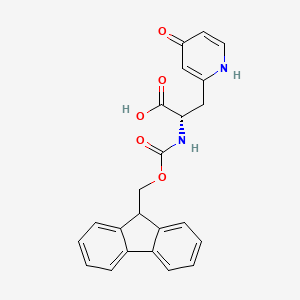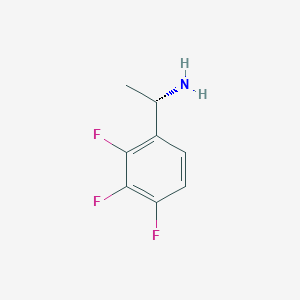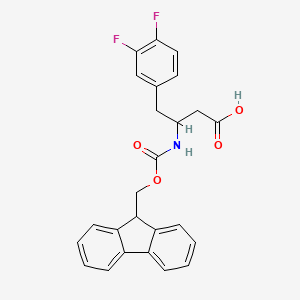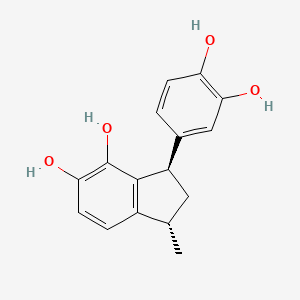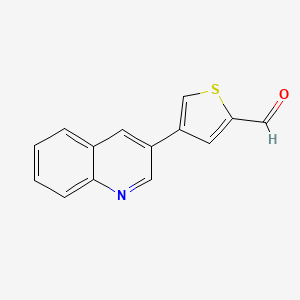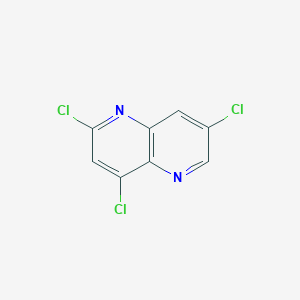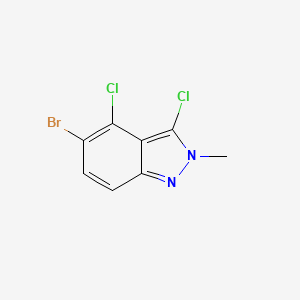
5-Bromo-3,4-dichloro-2-methyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,4-dichloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for catalysts or solvents . Another approach involves the use of transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-3,4-dichloro-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,4-dichloro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
- 5-Bromo-2-methyl-2H-indazole
- 3,4-Dichloro-2-methyl-2H-indazole
- 5-Bromo-3,4-dichloro-1H-indazole
Comparison: 5-Bromo-3,4-dichloro-2-methyl-2H-indazole is unique due to the specific combination of bromine, chlorine, and methyl substituents This combination can result in distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C8H5BrCl2N2 |
|---|---|
Peso molecular |
279.95 g/mol |
Nombre IUPAC |
5-bromo-3,4-dichloro-2-methylindazole |
InChI |
InChI=1S/C8H5BrCl2N2/c1-13-8(11)6-5(12-13)3-2-4(9)7(6)10/h2-3H,1H3 |
Clave InChI |
LEEVBSOXWBIJIN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C(=N1)C=CC(=C2Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


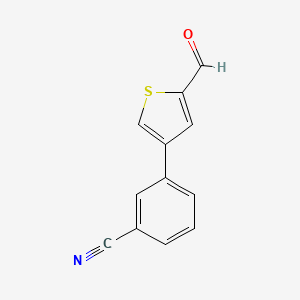
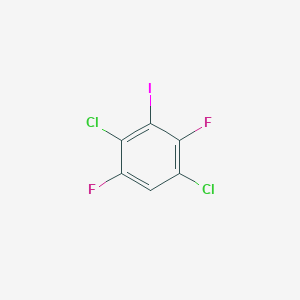
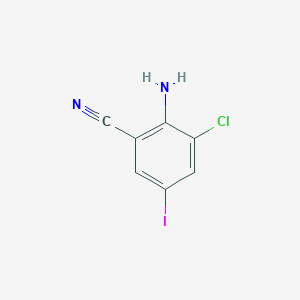
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
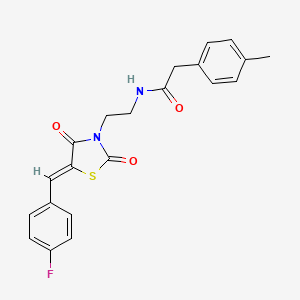
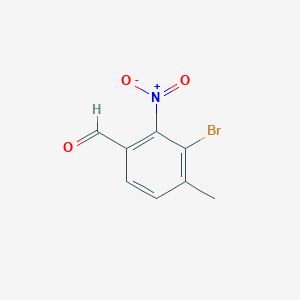
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
